5-(1H-Benzo[d]imidazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
5-(1H-Benzo[d]imidazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features both benzimidazole and pyrrole moieties Benzimidazole is a heterocyclic aromatic organic compound, while pyrrole is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzo[d]imidazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The specific methods can vary depending on the scale of production and the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzo[d]imidazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5-(1H-Benzo[d]imidazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5-(1H-Benzo[d]imidazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and pyrrole derivatives, such as:
- 1H-Benzimidazole
- 3-Methyl-1H-pyrrole-2-carboxylic acid
- 2-Phenyl-1H-benzo[d]imidazole
Uniqueness
What sets 5-(1H-Benzo[d]imidazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid apart is its unique combination of benzimidazole and pyrrole moieties, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-(1H-benzimidazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c1-7-5-10(16-11(7)13(17)18)8-3-2-4-9-12(8)15-6-14-9/h2-6,16H,1H3,(H,14,15)(H,17,18) |
InChI Key |
HNOLVHWSRLDVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=C3C(=CC=C2)NC=N3)C(=O)O |
Origin of Product |
United States |
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